Cas no 58768-75-5 (1H-imidazole-5-sulfonamide)
1H-imidazole-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-4-sulfonamide
- 1H-Imidazole-4-sulfonamide(9CI)
- 1H-imidazole-5-sulfonamide
- Imidazol-4-sulfonamid
- EN300-77671
- JAURKIVAGLWIBP-UHFFFAOYSA-N
- CS-0261216
- A832012
- AKOS013481874
- DTXSID40628025
- Z1197931458
- 58768-75-5
- G45015
- SCHEMBL289196
-
- MDL: MFCD27988205
- Inchi: 1S/C3H5N3O2S/c4-9(7,8)3-1-5-2-6-3/h1-2H,(H,5,6)(H2,4,7,8)
- InChI Key: JAURKIVAGLWIBP-UHFFFAOYSA-N
- SMILES: S(C1=CN=CN1)(N)(=O)=O
Computed Properties
- Exact Mass: 147.01000
- Monoisotopic Mass: 147.01024758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 97.2Ų
Experimental Properties
- PSA: 97.22000
- LogP: 0.83820
1H-imidazole-5-sulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
1H-imidazole-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I385908-25mg |
1H-imidazole-5-sulfonamide |
58768-75-5 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I385908-50mg |
1H-imidazole-5-sulfonamide |
58768-75-5 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I385908-250mg |
1H-imidazole-5-sulfonamide |
58768-75-5 | 250mg |
$ 365.00 | 2022-06-04 | ||
| Alichem | A069003421-1g |
1H-Imidazole-4-sulfonamide |
58768-75-5 | 95% | 1g |
$302.94 | 2023-09-01 | |
| Chemenu | CM123051-1g |
1H-imidazole-4-sulfonamide |
58768-75-5 | 95% | 1g |
$354 | 2021-08-05 | |
| Chemenu | CM123051-1g |
1H-imidazole-4-sulfonamide |
58768-75-5 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y0999845-5g |
1H-imidazole-5-sulfonamide |
58768-75-5 | 95% | 5g |
$1300 | 2024-08-02 | |
| Enamine | EN300-77671-0.05g |
1H-imidazole-4-sulfonamide |
58768-75-5 | 95.0% | 0.05g |
$88.0 | 2025-03-21 | |
| Enamine | EN300-77671-0.1g |
1H-imidazole-4-sulfonamide |
58768-75-5 | 95.0% | 0.1g |
$132.0 | 2025-03-21 | |
| Enamine | EN300-77671-0.25g |
1H-imidazole-4-sulfonamide |
58768-75-5 | 95.0% | 0.25g |
$188.0 | 2025-03-21 |
1H-imidazole-5-sulfonamide Suppliers
1H-imidazole-5-sulfonamide Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1H-imidazole-5-sulfonamide
Comprehensive Overview of 1H-imidazole-5-sulfonamide (CAS No. 58768-75-5)
1H-imidazole-5-sulfonamide, with the CAS number 58768-75-5, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular formula of 1H-imidazole-5-sulfonamide is C4H6N4O2S, and its molecular weight is approximately 166.18 g/mol. The compound features an imidazole ring with a sulfonamide group attached to the 5-position, which contributes to its distinctive chemical and biological properties. The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, making it a valuable scaffold in drug design.
In recent years, extensive research has been conducted to explore the pharmacological activities of 1H-imidazole-5-sulfonamide. One of the key areas of interest is its potential as an antifungal agent. Studies have shown that compounds containing the imidazole scaffold, such as 1H-imidazole-5-sulfonamide, exhibit potent antifungal activity against a wide range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. This makes it a promising candidate for the development of new antifungal drugs, which are urgently needed due to the increasing prevalence of drug-resistant fungal infections.
Beyond its antifungal properties, 1H-imidazole-5-sulfonamide has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response involving various cellular and molecular processes. Research has demonstrated that 1H-imidazole-5-sulfonamide can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that it could be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The sulfonamide group in 1H-imidazole-5-sulfonamide also contributes to its biological activity. Sulfonamides are known for their ability to inhibit dihydropteroate synthase (DHPS), an enzyme involved in the folate biosynthesis pathway in bacteria and parasites. This inhibition can lead to the disruption of DNA synthesis and cell division, making sulfonamides effective antibacterial and antiparasitic agents. While the primary focus of research on 1H-imidazole-5-sulfonamide has been on its antifungal and anti-inflammatory properties, its sulfonamide moiety suggests that it may have broader antimicrobial activity.
In addition to its therapeutic applications, 1H-imidazole-5-sulfonamide has been studied for its potential use in chemical synthesis. The imidazole ring and sulfonamide group provide multiple functional handles that can be exploited for further derivatization. For example, researchers have used 1H-imidazole-5-sulfonamide as a building block to synthesize more complex molecules with enhanced biological activities. These synthetic efforts have led to the development of novel compounds with improved pharmacokinetic properties and reduced toxicity profiles.
The safety profile of 1H-imidazole-5-sulfonamide is another important aspect that has been extensively evaluated. Preclinical studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further clinical development. However, like any pharmaceutical compound, it is essential to conduct thorough safety assessments to ensure its long-term safety and efficacy.
In conclusion, 1H-imidazole-5-sulfonamide (CAS No. 58768-75-5) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for the development of new therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, paving the way for future advancements in drug discovery and development.
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